molecular formula C20H38O4 B14422159 Heptadecylpropanedioic acid CAS No. 84297-23-4

Heptadecylpropanedioic acid

Cat. No.: B14422159
CAS No.: 84297-23-4
M. Wt: 342.5 g/mol
InChI Key: BTBJCTWMARHHQD-UHFFFAOYSA-N
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Description

Heptadecylpropanedioic acid is a long-chain dicarboxylic acid with a 17-carbon alkyl chain attached to a propanedioic acid moiety This compound is part of the fatty acid family and exhibits unique properties due to its extended hydrocarbon chain and dual carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecylpropanedioic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid derivatives with heptadecyl halides under basic conditions, followed by decarboxylation. Another method includes the oxidation of heptadecyl alcohols or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic oxidation of heptadecyl alcohols. This process typically involves the use of metal catalysts such as platinum or palladium to facilitate the oxidation reaction under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Heptadecylpropanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce this compound derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alcohols, amines, or other nucleophiles in the presence of catalysts or activating agents.

Major Products:

    Oxidation: this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Heptadecylpropanediol or heptadecylpropanal.

    Substitution: Esters, amides, or other substituted derivatives.

Scientific Research Applications

Heptadecylpropanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s long hydrocarbon chain makes it useful in studying lipid interactions and membrane dynamics.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

Heptadecylpropanedioic acid can be compared to other long-chain dicarboxylic acids, such as octadecylpropanedioic acid and nonadecylpropanedioic acid. While these compounds share similar structural features, this compound is unique due to its specific chain length and the resulting physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and properties.

Comparison with Similar Compounds

  • Octadecylpropanedioic acid
  • Nonadecylpropanedioic acid
  • Hexadecylpropanedioic acid

Properties

CAS No.

84297-23-4

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

IUPAC Name

2-heptadecylpropanedioic acid

InChI

InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19(21)22)20(23)24/h18H,2-17H2,1H3,(H,21,22)(H,23,24)

InChI Key

BTBJCTWMARHHQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C(=O)O)C(=O)O

Origin of Product

United States

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